Ammonium 4-((4-(benzyl(ethyl)amino)phenyl)azo)-2,5-dichlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate is a synthetic organic compound with the molecular formula C21H22Cl2N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[benzyl(ethyl)amino]aniline under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonate group.
Neutralization: Finally, the sulfonated product is neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the temperature, pH, and reactant concentrations. The use of automated systems allows for precise monitoring and adjustment of the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Products with substituted nucleophiles replacing the chlorine atoms.
Scientific Research Applications
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in their chemical properties. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ammonium 4-[[4-[methyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate
- Ammonium 4-[[4-[benzyl(methyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate
- Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dibromobenzenesulfonate
Uniqueness
Ammonium 4-[[4-[benzyl(ethyl)amino]phenyl]azo]-2,5-dichlorobenzenesulfonate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both benzyl and ethyl groups on the amino moiety enhances its lipophilicity, while the dichloro substitution pattern on the benzene ring provides additional sites for chemical modification. This unique structure makes it particularly useful in applications requiring specific dye properties and reactivity.
Properties
CAS No. |
83006-65-9 |
---|---|
Molecular Formula |
C21H22Cl2N4O3S |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
azane;4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-2,5-dichlorobenzenesulfonic acid |
InChI |
InChI=1S/C21H19Cl2N3O3S.H3N/c1-2-26(14-15-6-4-3-5-7-15)17-10-8-16(9-11-17)24-25-20-12-19(23)21(13-18(20)22)30(27,28)29;/h3-13H,2,14H2,1H3,(H,27,28,29);1H3 |
InChI Key |
PYDPZHUMQWNOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.